Cas no 886497-58-1 (ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate)
886497-58-1 structure
Product Name:ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Numéro CAS:886497-58-1
Le MF:C12H15F3N2O2S
Mégawatts:308.319912195206
MDL:MFCD06739373
CID:3059881
PubChem ID:7174200
Update Time:2025-09-27
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Cyclopentylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
- ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Ethyl 2-(cyclopentylimino)-4-(trifluoromethyl)-2,3-dihydrothiazole-5-carboxylate
- BBL040456
- Ethyl2-(cyclopentylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
- 886497-58-1
- AB01276407-01
- SB83164
- CS-0298814
- EN300-230419
- CHEMBL4945049
- AKOS000313019
- NCGC00279078-01
- STK350491
- Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
-
- MDL: MFCD06739373
- Piscine à noyau: 1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)17-11(20-8)16-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,16,17)
- La clé Inchi: JNWUSHMGBDNDDC-UHFFFAOYSA-N
- Sourire: S1C(C(=O)OCC)=C(C(F)(F)F)N=C1NC1CCCC1
Propriétés calculées
- Qualité précise: 308.08063339Da
- Masse isotopique unique: 308.08063339Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 5
- Complexité: 348
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 79.5Ų
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026983-250mg |
2-Cyclopentylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester |
886497-58-1 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026983-1g |
2-Cyclopentylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester |
886497-58-1 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026983-5g |
2-Cyclopentylamino-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester |
886497-58-1 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-230419-1g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-230419-5g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 5g |
$1115.0 | 2023-09-15 | ||
| Enamine | EN300-230419-10g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 10g |
$1654.0 | 2023-09-15 | ||
| Chemenu | CM527744-1g |
Ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)thiazole-5-carboxylate |
886497-58-1 | 97% | 1g |
$577 | 2022-09-29 | |
| Enamine | EN300-230419-0.05g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-230419-0.1g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-230419-0.25g |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
886497-58-1 | 95% | 0.25g |
$149.0 | 2024-06-20 |
ethyl 2-(cyclopentylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Littérature connexe
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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